1,3-Diethylimidazolium diethyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Diethylimidazolium diethyl phosphate is an ionic liquid with the chemical formula C11H23N2O4P and a molecular weight of 278.29 g/mol . It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Diethylimidazolium diethyl phosphate can be synthesized through the reaction of 1,3-diethylimidazolium chloride with diethyl phosphate. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions . The product is then purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Diethylimidazolium diethyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the diethyl phosphate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

Oxidation: Formation of imidazolium-based oxides.

Reduction: Formation of reduced imidazolium derivatives.

Substitution: Formation of substituted imidazolium compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

1,3-Diethylimidazolium diethyl phosphate is characterized by:

- High thermal stability : This allows it to be used in high-temperature processes.

- Low viscosity : Facilitates easier handling and mixing in various applications.

- Solvation properties : Capable of dissolving a wide range of compounds, including both polar and non-polar substances.

These properties make it an attractive alternative to traditional organic solvents, especially in green chemistry applications.

Biochemical Applications

-

Enzymatic Hydrolysis :

- [EMIM][DEP] has been shown to enhance the enzymatic hydrolysis of biomass, such as wheat straw and cellulose. The ionic liquid's ability to solubilize cellulose facilitates better access for enzymes, resulting in improved yields during bioconversion processes .

- The interaction between the ionic liquid and cellulose is primarily attributed to hydrogen bonding and electrostatic interactions, which disrupt the crystalline structure of cellulose .

-

Extraction Processes :

- This ionic liquid has been utilized for the extraction of bioplastics like polyhydroxyalkanoates from bacterial biomass. The extraction process is considered eco-friendly and sustainable compared to conventional methods .

- The ability of [EMIM][DEP] to dissolve complex biopolymers enhances the efficiency of the extraction process.

Materials Science Applications

-

Polymerization Initiation :

- In polymer chemistry, [EMIM][DEP] serves as an effective initiator for epoxy curing processes. Studies have indicated that it can facilitate the reaction between epoxy resins and hardeners, improving the overall mechanical properties of the resulting polymers .

- The ionic liquid's unique structure stabilizes transition states during polymerization reactions, thus lowering activation energy requirements.

- Thermal Conductivity Enhancements :

Environmental Engineering Applications

-

Biomass Conversion :

- The use of [EMIM][DEP] in biomass conversion processes contributes to more sustainable energy production methods. Its ability to dissolve lignocellulosic materials enhances the efficiency of biofuel production.

-

Wastewater Treatment :

- Ionic liquids like [EMIM][DEP] have potential applications in wastewater treatment due to their ability to extract pollutants from water. Their unique solvation properties allow for selective removal of contaminants, making them valuable in environmental remediation efforts.

Data Summary Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Enzymatic hydrolysis of cellulose | Improved yields and efficiency |

| Extraction of bioplastics from bacteria | Eco-friendly and sustainable | |

| Materials Science | Polymerization initiator for epoxy resins | Enhanced mechanical properties |

| Thermal management systems | Suitable for heat-powered cycles | |

| Environmental Engineering | Biomass conversion for biofuels | Sustainable energy production |

| Wastewater treatment | Selective removal of pollutants |

Case Studies and Research Findings

- A study by Dubey et al. (2017) highlighted the effectiveness of [EMIM][DEP] in extracting polyhydroxyalkanoates from bacterial sources, showcasing its potential in green chemistry applications .

- Binks et al. (2020) explored the reaction mechanisms involving [EMIM][DEP] in polymerization processes, demonstrating its role as a catalyst that enhances reaction rates while maintaining product quality .

- Research on thermal cycles indicated that incorporating [EMIM][DEP] could lead to significant improvements in energy efficiency metrics within heating and cooling systems .

Mecanismo De Acción

The mechanism of action of 1,3-diethylimidazolium diethyl phosphate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate the dissolution and stabilization of reactants and products in chemical reactions. The compound’s unique ionic structure allows it to act as both a solvent and a catalyst, enhancing reaction rates and yields .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Ethyl-3-methylimidazolium diethyl phosphate

- 1-Butyl-3-methylimidazolium chloride

- 1-Allyl-3-methylimidazolium chloride

Comparison

1,3-Diethylimidazolium diethyl phosphate stands out due to its higher thermal stability and lower viscosity compared to similar compounds like 1-ethyl-3-methylimidazolium diethyl phosphate and 1-butyl-3-methylimidazolium chloride . These properties make it more suitable for high-temperature applications and processes requiring efficient mass transfer.

Actividad Biológica

1,3-Diethylimidazolium diethyl phosphate is an ionic liquid (IL) that has garnered attention due to its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its effects on cellular systems, ecotoxicity, and potential therapeutic applications.

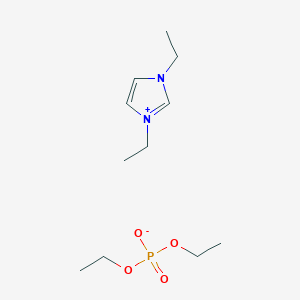

Chemical Structure and Properties

This compound is characterized by its imidazolium cation and diethyl phosphate anion. The structure can be represented as follows:

This ionic liquid exhibits low volatility, high thermal stability, and tunable solubility properties, which make it suitable for various applications in chemical synthesis and extraction processes.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity towards lung, liver, and cervical cancer cells. The IC50 values indicate a dose-dependent response, suggesting potential for further development as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has shown antiviral activity. Research indicates that it can inhibit viral replication in vitro, making it a candidate for further investigation in antiviral drug development .

Ecotoxicological Assessment

The ecotoxicological profile of ionic liquids is critical for assessing their environmental impact. Studies have focused on the biodegradability and toxicity of this compound in aquatic environments.

Biodegradation Studies

The compound demonstrated moderate biodegradability under laboratory conditions. The half-life in aquatic environments was found to be approximately 14 days, indicating a potential for environmental persistence but also a pathway for degradation .

Toxicity to Aquatic Organisms

Ecotoxicological tests revealed that this compound exhibits toxicity to various aquatic organisms. For instance:

- Daphnia magna : LC50 (48h) = 12 mg/L

- Danio rerio (Zebrafish): LC50 (96h) = 15 mg/L

These findings highlight the need for careful consideration of its use in industrial applications where environmental exposure could occur .

Case Study 1: Extraction of Bioplastics

A notable application of this compound is in the extraction of bioplastics from bacterial sources. In a study involving polyhydroxyalkanoates (PHAs), this ionic liquid effectively extracted PHAs from both wet and dry biomass with high recovery rates (up to 90%) at moderate temperatures . This demonstrates its utility in sustainable bioprocessing.

Case Study 2: Cellular Toxicity Assessment

Another case study evaluated the cellular toxicity of this compound using normal kidney and lung cell lines as controls. The results indicated that while the compound was cytotoxic to cancer cells, it exhibited lower toxicity towards normal cells at similar concentrations. This selective toxicity suggests a therapeutic window that could be exploited in drug development .

Propiedades

IUPAC Name |

1,3-diethylimidazol-1-ium;diethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C4H11O4P/c1-3-8-5-6-9(4-2)7-8;1-3-7-9(5,6)8-4-2/h5-7H,3-4H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILDVBKEQHKFLO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.CCOP(=O)([O-])OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.